molecular formula C9H8O3 B3051442 2-Acetoxytropone CAS No. 33739-54-7

2-Acetoxytropone

Cat. No. B3051442
CAS RN: 33739-54-7
M. Wt: 164.16 g/mol
InChI Key: RCRHNSUOQUMQQV-UHFFFAOYSA-N
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Description

2-Acetoxytropone is a chemical compound that belongs to the class of organic compounds known as tropone derivatives. It is a white crystalline solid with a molecular formula of C11H10O3 and a molecular weight of 190.19 g/mol. The compound is synthesized through a multistep process involving several chemical reactions.

Scientific Research Applications

Metabolic Profiling and Biocatalysis

Metabolic profiling studies, such as those described by Beckonert et al. (2007), have shown the utility of NMR spectroscopy in analyzing biological fluids, tissue, and cell extracts for a range of metabolites, including acetoin and its derivatives like 2-acetoxytropone. This technique is crucial for understanding the metabolic pathways and potential applications of these compounds (Beckonert et al., 2007). Additionally, Bao et al. (2014) demonstrate the use of biocatalysts in efficiently converting 2,3-butanediol to acetoin, highlighting the potential of 2-acetoxytropone in biochemical production processes (Bao et al., 2014).

Pharmacological Research

In the field of pharmacology, research by Donnelly et al. (2004) on resveratrol, a polyphenolic compound, illustrates the relevance of compounds like 2-acetoxytropone in studying anti-inflammatory effects in lung epithelial cells. This kind of research is pivotal in understanding the molecular mechanisms of anti-inflammatory actions and could have implications for compounds structurally similar to 2-acetoxytropone (Donnelly et al., 2004).

Biotechnology and Biofuels

The use of microorganisms for the production of bio-based chemicals, as discussed by Xiao and Lu (2014), indicates a potential application area for 2-acetoxytropone in biotechnology and biofuels. Their review on strategies for enhancing fermentative production of acetoin emphasizes the relevance of understanding the biosynthetic pathways and regulatory mechanisms of compounds like 2-acetoxytropone (Xiao & Lu, 2014).

Autotrophic Production from Carbon Dioxide

Windhorst and Gescher (2019) have explored the production of acetoin from carbon dioxide using genetically engineered strains of Cupriavidus necator, shedding light on the efficiency of autotrophic production processes. This research could be relevant for 2-acetoxytropone, especially in terms of its potential production and application in environmental sustainability efforts (Windhorst & Gescher, 2019).

properties

IUPAC Name

(7-oxocyclohepta-1,3,5-trien-1-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-7(10)12-9-6-4-2-3-5-8(9)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRHNSUOQUMQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187413
Record name 2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxytropone

CAS RN

33739-54-7
Record name Tropolone, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033739547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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